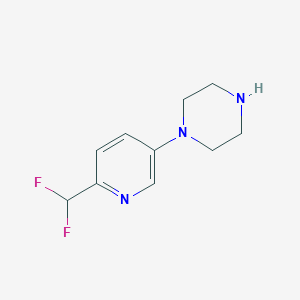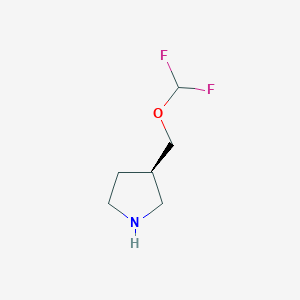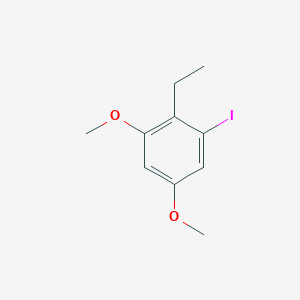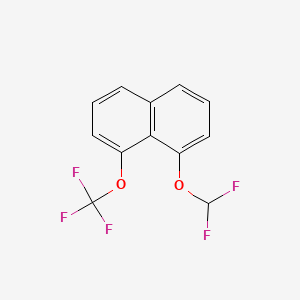
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine is a chemical compound that belongs to the class of pyridinylpiperazines. This compound is characterized by the presence of a difluoromethyl group attached to the pyridine ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-(6-(Difluoromethyl)pyridin-3-yl)piperazine typically involves the reaction of 6-(difluoromethyl)pyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance efficiency and scalability. These methods often incorporate automated systems to monitor and control the reaction parameters, ensuring consistent quality and yield .
Análisis De Reacciones Químicas
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-(Difluoromethyl)pyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(6-(Difluoromethyl)pyridin-3-yl)piperazine can be compared with other similar compounds, such as:
1-(2-Pyridinyl)piperazine: This compound is a piperazine derivative with a pyridine ring. It is known for its use as a selective alpha-2 adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Another piperazine derivative, this compound has a fluorine atom attached to the pyridine ring. It is used in various pharmacological studies.
1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine: This compound features a trifluoromethyl group on the pyridine ring and is used in the synthesis of fluorinated building blocks.
The uniqueness of this compound lies in its specific difluoromethyl substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H13F2N3 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-[6-(difluoromethyl)pyridin-3-yl]piperazine |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)9-2-1-8(7-14-9)15-5-3-13-4-6-15/h1-2,7,10,13H,3-6H2 |
Clave InChI |
NDCNNCOWHUTGPK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CN=C(C=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)












